5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline
Description
Properties
IUPAC Name |
5,8-dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c1-23-15-8-9-16(24-2)17-13(15)6-7-14(22-17)11-4-3-5-12(10-11)18(19,20)21/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIRDAVDOKYSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline typically involves cyclization and cycloaddition reactions. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved through various cyclization reactions . The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The process typically includes the use of organometallic compounds and cross-coupling reactions to introduce the trifluoromethyl group and methoxy substituents .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at different positions on the quinoline ring .
Scientific Research Applications
Antimalarial Activity
One of the significant applications of quinoline derivatives, including 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, is in the development of antimalarial agents. Research has shown that quinoline-based compounds exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.
- Mechanism of Action : The compound's structure allows it to interfere with the parasite's metabolism, making it effective against strains resistant to existing treatments like atovaquone. Studies indicate that modifications in the quinoline core can enhance efficacy and metabolic stability, leading to improved therapeutic outcomes in vivo .
Antibacterial and Antifungal Properties
Quinoline derivatives have also been explored for their antibacterial and antifungal properties. The structural features of this compound contribute to its activity against various bacterial strains.
- Research Findings : Recent studies have demonstrated that quinolines can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and increased bioactivity .
Antiviral Activity
The antiviral potential of quinoline derivatives is another area of interest. Compounds similar to this compound have been evaluated for their effectiveness against viruses such as Zika and Hepatitis B.
- Case Studies : In vitro studies have shown that certain quinoline derivatives can inhibit viral replication effectively. For instance, modifications at specific positions on the quinoline ring have led to compounds with significant antiviral activity against Hepatitis B virus (HBV), demonstrating IC50 values in the low micromolar range .
Anti-inflammatory Effects
The anti-inflammatory properties of quinolines are being investigated as potential therapeutic agents for inflammatory diseases.
- Mechanism : Compounds like this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This modulation could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Antineoplastic Activity
The compound's potential as an anticancer agent is another promising application. Quinoline derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines.
- Research Insights : Studies indicate that structural modifications can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of quinoline derivatives.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in various biological processes. The trifluoromethyl group enhances its binding affinity to these targets, making it more effective in its biological activity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural and electronic differences between the target compound and selected analogues:
Crystallographic and Computational Insights
- Structural Analysis: The dihydroquinoline analogue (C₁₉H₁₇N₃O₂) was characterized using X-ray diffraction (SHELX , ORTEP-3 ), revealing a planar quinoline core with a dihedral angle of 85.2° between the phenyl and quinoline rings . Similar methods would apply to the target compound.
- Electronic Effects: The trifluoromethyl group in the target compound induces a strong electron-withdrawing effect (-I), while methoxy groups donate electrons (+M).
Biological Activity
5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Core Structure : Quinoline
- Substituents :
- Two methoxy groups at the 5 and 8 positions
- A trifluoromethyl group at the 3 position of the phenyl ring
This unique combination of substituents enhances its biological activity by improving its binding affinity to various molecular targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, blocking specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in various diseases.
- Antibacterial Activity : Studies have shown that this compound exhibits antibacterial properties, making it a candidate for treating bacterial infections.
- Anticancer Potential : The quinoline scaffold is known for its anticancer activity. Research indicates that derivatives of quinoline can induce apoptosis in cancer cells by targeting mitochondrial dysfunction and regulating apoptotic proteins .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Effectiveness (IC50) | Reference |
|---|---|---|
| Antibacterial | Moderate | |
| Anticancer | 0.59 - 1.52 µM | |
| Enzyme Inhibition | Varies | |
| Antimalarial | Under investigation |
Case Studies and Research Findings
- Antibacterial Studies : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
- Anticancer Activity : A series of experiments conducted on cancer cell lines such as MDA-MB-231 (breast cancer) and SNB-19 (glioblastoma) revealed that this compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. The IC50 values for these effects ranged between 0.59 to 1.52 µM, indicating potent anticancer properties .
- Enzyme Inhibition Studies : The compound has been studied for its potential to inhibit key enzymes involved in cancer metabolism and inflammation. It has shown promise as a selective inhibitor for certain targets, contributing to its potential therapeutic applications in oncology .
Q & A
Q. What are the optimal synthetic routes for 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions or copper-mediated protocols. For example, copper chloride under aerobic conditions enables efficient trifluoromethyl group introduction (as seen in analogous quinoline syntheses) . Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or CuCl for coupling aryl halides with trifluoromethyl groups.
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates.
- Temperature control : Reactions often proceed at 80–110°C for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Yield discrepancies (e.g., 60–85%) arise from competing side reactions, such as demethylation of methoxy groups under prolonged heating .
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer: A multi-technique approach is essential:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths/angles and confirms regiochemistry. Use SHELXL for refinement and ORTEP-3 for visualization .
- NMR spectroscopy :
- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) verify substitution patterns.
- ¹³C NMR : CF₃ groups show distinct signals at ~δ 125–130 ppm (q, J = 270–290 Hz).
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What are the critical considerations for solubility and stability in biological assays?
Methodological Answer:
- Solubility screening : Test in DMSO (stock solution) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
- Stability under physiological conditions : Incubate at 37°C in pH 7.4 buffer; monitor degradation via HPLC at 0, 6, 12, and 24 hours.
- Light sensitivity : Store in amber vials if methoxy or trifluoromethyl groups are prone to photodegradation .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model ligand-receptor interactions. Prepare the ligand with Open Babel (optimize geometry, assign charges) and the protein (PDB ID) by removing water and adding polar hydrogens.
- Scoring function analysis : Prioritize poses with favorable van der Waals and electrostatic interactions. Validate with MD simulations (e.g., GROMACS) to assess binding stability .
- Limitations : Docking may underestimate entropy effects; combine with experimental IC₅₀ measurements for validation .
Q. How do electronic effects of the trifluoromethyl and methoxy groups influence regioselective functionalization?
Methodological Answer:
- Electrophilic substitution : Methoxy groups at C5/C8 direct electrophiles to C6/C7 via resonance activation.
- Nucleophilic attack : The electron-withdrawing CF₃ group at C2 deactivates the quinoline ring, favoring nucleophilic substitution at C4 (if halogenated) under basic conditions (e.g., K₂CO₃ in DMF) .
- Mechanistic validation : Use Hammett plots to correlate substituent σ values with reaction rates. DFT calculations (Gaussian 16) model charge distribution and transition states .
Q. How to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay standardization :
- Use identical cell lines (e.g., HepG2 vs. HEK293) and passage numbers.
- Control for solvent (DMSO concentration ≤0.1%).
- Data normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity).
- Meta-analysis : Apply statistical tools (e.g., R’s metafor package) to aggregate data and identify outliers. Contradictions may arise from impurity interference (e.g., residual palladium) or off-target effects .
Q. What strategies enable selective modification of the quinoline core for SAR studies?
Methodological Answer:
Q. How to analyze intermolecular interactions in crystal packing for co-crystallization studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
